1-Chloro-6-iodohexane

Description

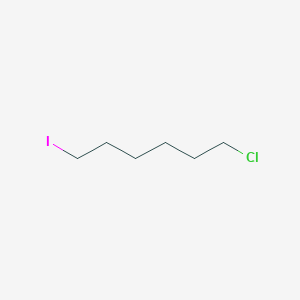

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-6-iodohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClI/c7-5-3-1-2-4-6-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJHNJCILMMRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCI)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067863 | |

| Record name | Hexane, 1-chloro-6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34683-73-3 | |

| Record name | 1-Chloro-6-iodohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34683-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 1-chloro-6-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034683733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1-chloro-6-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1-chloro-6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-6-iodohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-6-iodohexane: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of 1-chloro-6-iodohexane. As a bifunctional haloalkane, this compound serves as a versatile building block in organic synthesis, enabling the sequential introduction of different functionalities. This document details its physicochemical characteristics, explores its selective reactivity, and offers representative experimental protocols for its application.

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and execution. The compound is noted to be light-sensitive and sparingly soluble in water.[1] For long-term use, it should be stored at refrigerated temperatures, typically between -20°C and 4°C, and protected from light.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂ClI | [1][3][4] |

| Molecular Weight | 246.52 g/mol | [2][3][4] |

| CAS Number | 34683-73-3 | [1][3][4] |

| Appearance | Colorless to Light yellow/orange clear liquid | [1] |

| Boiling Point | 110 °C | [3][5] |

| Density | 1.623 g/mL at 25 °C | [3][5] |

| Refractive Index | n20/D 1.5230 | [3][5] |

| Solubility | Sparingly soluble in water | [1] |

| Purity | Commercially available at 96%, ≥97%, ≥95% | [2][3][6] |

| Storage | Store at 4°C or -20°C, protect from light | [1][2] |

Chemical Reactivity

This compound is classified as an α,ω-dihaloalkane, a class of compounds valuable for synthesizing long-chain molecules and polymers.[3][7] Its primary utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in nucleophilic substitution reactions.

The C-I bond is significantly weaker and more polarizable than the C-Cl bond. Consequently, the iodide ion (I⁻) is a much better leaving group than the chloride ion (Cl⁻). This reactivity difference allows for the selective substitution of the iodine atom by a wide range of nucleophiles, while the chlorine atom remains intact for subsequent transformations.

This selective reactivity makes this compound an excellent starting material for synthesizing ω-chloro functionalized alkanes.[1] For example, it reacts with sodium acetylide to replace the iodine, affording 8-chloro-1-octyne.[3][7]

Caption: Selective nucleophilic substitution on this compound.

Beyond simple substitution, this compound can participate in coupling reactions. For instance, its reduction with nickel(I) salen results in a dimerization reaction, forming 1,12-dichlorododecane (B1616224) as the major product.[3][7]

Experimental Protocols

While specific reaction conditions are substrate-dependent, a generalized protocol for the nucleophilic substitution of this compound is provided below. This protocol serves as a template that can be optimized for various nucleophiles.

Representative Protocol: Nucleophilic Substitution of the Iodo Group

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of this compound (1.0 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).

-

Nucleophile Addition: Add the desired nucleophile (1.0 to 1.2 equivalents) to the reaction mixture. The nucleophile can be added neat if liquid, or as a solution in the reaction solvent.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) to drive the reaction to completion.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel.

-

Analysis: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Caption: General experimental workflow for nucleophilic substitution.

Applications in Synthesis

The unique reactivity profile of this compound makes it a valuable intermediate in multi-step syntheses. Researchers have utilized this compound in the preparation of various complex molecules.

-

Formation of ω-chloro-functionalized ethers, amines, and esters via reaction with corresponding alkoxide, amine, or carboxylate nucleophiles.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

-

-

Personal Protective Equipment: Recommended PPE includes safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[3][5] For operations that may generate vapors, a suitable respirator (e.g., dust mask type N95 or EN14387 respirator filter) is advised.[3][5]

References

- 1. Page loading... [guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-氯-6-碘己烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C6H12ClI | CID 118713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 96 34683-73-3 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound 96 34683-73-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Purification of 1-Chloro-6-iodohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-chloro-6-iodohexane, a valuable bifunctional building block in organic synthesis. This document outlines a reliable two-step synthetic pathway, commencing with the selective monochlorination of 1,6-hexanediol (B165255) to yield 6-chloro-1-hexanol (B31631), followed by a halide exchange reaction to produce the target compound. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate practical application in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 6-chloro-1-hexanol, from 1,6-hexanediol. Subsequently, 6-chloro-1-hexanol undergoes a Finkelstein reaction to yield the final product, this compound.

Overall synthetic scheme for this compound.

Physicochemical Properties

A summary of the key physicochemical properties for the starting material, intermediate, and final product is provided below for easy reference.

| Property | 1,6-Hexanediol | 6-Chloro-1-hexanol | This compound |

| CAS Number | 629-11-8 | 2009-83-8 | 34683-73-3 |

| Molecular Formula | C₆H₁₄O₂ | C₆H₁₃ClO | C₆H₁₂ClI |

| Molecular Weight | 118.17 g/mol | 136.62 g/mol | 246.52 g/mol |

| Appearance | White waxy solid | Colorless to pale yellow liquid | Colorless to light yellow liquid |

| Boiling Point | 250 °C | 100-104 °C at 9 mmHg[1] | 110 °C |

| Density | 0.963 g/cm³ | 1.026 g/cm³ | 1.623 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.457 | 1.4551–1.4557[1] | 1.5230 |

Experimental Protocols

Step 1: Synthesis of 6-Chloro-1-hexanol from 1,6-Hexanediol

Two primary methods for the selective monochlorination of 1,6-hexanediol are presented below. The choice of method may depend on the desired scale, yield, and available equipment.

Workflow for the synthesis of 6-Chloro-1-hexanol.

Method A: Reaction with Concentrated Hydrochloric Acid

This classical method utilizes concentrated hydrochloric acid with continuous extraction to minimize the formation of the dichlorinated byproduct.[1][2]

-

Materials:

-

1,6-hexanediol: 105 g (0.89 mol)

-

Concentrated Hydrochloric Acid: 785 mL (9.5 mol)

-

Water: 130 mL

-

Toluene (B28343): 405 mL (55 mL in reaction flask, 350 mL in collection flask)

-

-

Equipment:

-

Two-necked round-bottom flask (1 L)

-

Distilling flask (500 mL)

-

Condensers

-

Heating oil baths

-

Claisen flask for distillation

-

Fractional distillation column

-

-

Procedure:

-

Charge the 1 L flask with 1,6-hexanediol, concentrated hydrochloric acid, water, and 55 mL of toluene.

-

Place 350 mL of toluene in the 500 mL distilling flask.

-

Assemble the apparatus for continuous extraction, heating the reaction flask to 95°C and the toluene flask to 160-165°C.

-

Continue the reaction for 9 hours.

-

After cooling, separate the aqueous layer.

-

Remove the toluene from the extract by distillation at atmospheric pressure, followed by reduced pressure (65 mmHg) at a bath temperature of 100°C.

-

Purify the crude product by fractional vacuum distillation, collecting the fraction boiling at 100-104°C at 9 mmHg.[1]

-

-

Yield: 45–55%[1]

Method B: Reaction with Cyanuric Chloride

This method offers milder reaction conditions and a higher yield of the desired product.[2]

-

Materials:

-

Cyanuric chloride: 738 g

-

N,N-Dimethylformamide (DMF): 4.2 kg

-

1,6-hexanediol: 473 g

-

-

Equipment:

-

Four-necked reaction vessel with stirring and temperature control

-

Dropping funnel

-

Filtration apparatus

-

Vacuum distillation apparatus

-

-

Procedure:

-

In the reaction vessel, dissolve cyanuric chloride in 3.7 kg of DMF, maintaining the temperature between 10-20°C, and stir for 6 hours.

-

Prepare a separate solution of 1,6-hexanediol in 500 g of DMF.

-

Cool the cyanuric chloride/DMF mixture to -5 to 0°C.

-

Slowly add the 1,6-hexanediol/DMF solution via a dropping funnel.

-

After the addition is complete, continue stirring at 0°C for 2 hours, then allow the reaction to warm to 25°C.

-

Filter the reaction mixture and rinse the filter cake with 100 g of DMF.

-

Purify the combined DMF solution by vacuum distillation (5 mmHg).

-

-

Yield: 95.2% with a purity of 99.52%

Step 2: Synthesis of this compound via Finkelstein Reaction

This reaction involves the conversion of the alkyl chloride to an alkyl iodide using sodium iodide in acetone (B3395972). The reaction is driven to completion by the precipitation of the insoluble sodium chloride in acetone.

Workflow for the Finkelstein Reaction.

-

Materials:

-

6-Chloro-1-hexanol

-

Sodium iodide

-

Acetone (anhydrous)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Filtration apparatus

-

Rotary evaporator

-

Flash chromatography system

-

-

Procedure (Adapted from a similar reaction):

-

Dissolve 6-chloro-1-hexanol in anhydrous acetone in a round-bottom flask.

-

Add a molar excess (e.g., 1.2 equivalents) of sodium iodide to the solution.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the precipitated sodium chloride by filtration, washing the solid with a small amount of acetone.

-

Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash chromatography on silica (B1680970) gel to yield pure this compound.

-

Purification and Characterization

The purification of 6-chloro-1-hexanol is typically achieved by fractional distillation under reduced pressure, which is effective at separating it from the starting diol and the dichlorinated byproduct.[1] For this compound, purification is often accomplished by flash chromatography after the removal of the precipitated sodium chloride.[3]

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. Spectral data for this compound can be found in public databases such as PubChem.

Safety Considerations

-

6-Chloro-1-hexanol: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

This compound: This compound is classified as a skin and eye irritant and may cause respiratory irritation. It should be handled in a well-ventilated fume hood with appropriate PPE.

-

Reagents: Concentrated hydrochloric acid is highly corrosive. Cyanuric chloride and sodium iodide should be handled with care according to their respective safety data sheets. Acetone is a flammable solvent.

This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before commencing any experimental work.

References

Spectroscopic Profile of 1-Chloro-6-iodohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-chloro-6-iodohexane (CAS No. 34683-73-3), a valuable bifunctional haloalkane intermediate in organic synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for substance identification, purity assessment, and reaction monitoring in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₁₂ClI, with a molecular weight of 246.52 g/mol .[1] Spectroscopic analysis confirms the structure consistent with a hexane (B92381) chain substituted with a chlorine atom at one terminus and an iodine atom at the other.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different methylene (B1212753) groups in the hexane chain. The electron-withdrawing effects of the terminal halogen atoms cause a downfield shift for the adjacent protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.54 | Triplet | 2H | Cl-CH₂- |

| 3.19 | Triplet | 2H | I-CH₂- |

| 1.78 | Quintet | 2H | Cl-CH₂-CH₂- |

| 1.83 | Quintet | 2H | I-CH₂-CH₂- |

| 1.45 | Multiplet | 4H | -CH₂-CH₂-CH₂-CH₂- |

¹³C NMR Data

The ¹³C NMR spectrum confirms the presence of six unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 45.0 | Cl-CH₂- |

| 33.5 | I-CH₂-CH₂- |

| 32.5 | Cl-CH₂-CH₂- |

| 30.5 | I-CH₂-CH₂-CH₂- |

| 26.5 | Cl-CH₂-CH₂-CH₂- |

| 7.0 | I-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to C-H stretching and bending vibrations, as well as the C-Cl and C-I stretching frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2938 | Strong | C-H Asymmetric Stretch |

| 2860 | Strong | C-H Symmetric Stretch |

| 1458 | Medium | CH₂ Scissoring |

| 728 | Strong | C-Cl Stretch |

| 560 | Medium | C-I Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule upon ionization. The mass spectrum of this compound shows a characteristic molecular ion peak and several fragment ions.

| m/z | Relative Intensity | Assignment |

| 246 | Low | [M]⁺ (Molecular Ion with ³⁵Cl) |

| 248 | Low | [M+2]⁺ (Molecular Ion with ³⁷Cl) |

| 119 | Medium | [M - I]⁺ |

| 83 | High | [C₆H₁₁]⁺ |

| 55 | Very High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

Instrumentation and Acquisition Parameters:

-

Instrument: BRUKER AC-300 Spectrometer.[1]

-

Solvent: CDCl₃.[2]

-

Reference: Tetramethylsilane (TMS).[2]

-

Temperature: 297K.[2]

-

¹H NMR Parameters:

-

Pulse Angle: 30°

-

Acquisition Time: Approximately 3 seconds

-

Relaxation Delay: 1.5 seconds

-

Number of Scans: 8

-

-

¹³C NMR Parameters:

-

Pulse Angle: 45°

-

Acquisition Time: 4 seconds

-

Relaxation Delay: No delay

-

Number of Scans: 16

-

Infrared (IR) Spectroscopy

Sample Preparation: A neat liquid sample of this compound was used for the analysis. A thin film of the liquid was placed between two potassium bromide (KBr) plates.

Instrumentation and Acquisition Parameters:

-

Instrument: Bruker Tensor 27 FT-IR Spectrometer.[1]

-

Technique: Attenuated Total Reflectance (ATR).[1]

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity.

Instrumentation and Acquisition Parameters:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Ionization Energy: 70 eV.[3]

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-300.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to data interpretation for the comprehensive spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Characterization of 1-Chloro-6-iodohexane (CAS: 34683-73-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-Chloro-6-iodohexane, a valuable bifunctional haloalkane used in organic synthesis. This document outlines its physicochemical properties, detailed experimental protocols for its analysis, and its role in synthetic pathways.

Core Physicochemical Properties

This compound is a colorless to light yellow liquid.[1] It is a useful building block in organic chemistry due to the differential reactivity of the chloro and iodo substituents, allowing for selective sequential reactions. The compound is not miscible in water and is typically stored at refrigerated temperatures, protected from light, and sometimes stabilized with a copper chip.[1]

| Property | Value | Source |

| CAS Number | 34683-73-3 | [2] |

| Molecular Formula | C₆H₁₂ClI | |

| Molecular Weight | 246.52 g/mol | [2] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 110 °C | [2][3] |

| Density | 1.623 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.5230 | [2] |

| Purity | Commercially available in ≥95%, 96%, and 97% purities | [2][4] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below are the predicted spectral data based on its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the methylene (B1212753) groups. The chemical shifts are influenced by the adjacent electronegative halogen atoms.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| I-CH₂- | 3.1 - 3.3 | Triplet (t) | ~6.8 | 2H |

| -CH₂-CH₂-I | 1.8 - 2.0 | Quintet | ~7.0 | 2H |

| Cl-CH₂- | 3.5 - 3.7 | Triplet (t) | ~6.6 | 2H |

| -CH₂-CH₂-Cl | 1.7 - 1.9 | Quintet | ~7.2 | 2H |

| -(CH₂)₂- | 1.4 - 1.6 | Multiplet | - | 4H |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring a ¹H NMR spectrum of this compound.

Objective: To confirm the molecular structure and assess the purity of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Vial

-

NMR Spectrometer (e.g., Bruker AC-300)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton plug, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS, δ 0.00 ppm).

-

Integrate the peaks to determine the relative ratios of the protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of an FTIR spectrum for liquid this compound.

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., Bruker Tensor 27 FT-IR)

-

Isopropanol (B130326) or acetone (B3395972) for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are powered on and have completed their initialization sequence.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Process the resulting spectrum as needed (e.g., baseline correction).

-

Thoroughly clean the ATR crystal with isopropanol or acetone and a lint-free wipe.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the GC-MS analysis of this compound.

Objective: To determine the purity of this compound and confirm its molecular weight.

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane (B109758) or hexane)

-

GC vial with cap

-

Microsyringe

-

GC-MS instrument with a suitable capillary column (e.g., DB-5MS)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent like dichloromethane or hexane (B92381) in a GC vial.

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.

-

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

-

Use helium as the carrier gas at a constant flow rate.

-

Set the mass spectrometer to scan a mass range of m/z 40-300 in electron ionization (EI) mode.

-

-

Injection and Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC.

-

Start the data acquisition.

-

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention time of the main peak and assess the presence of any impurities.

-

Analyze the mass spectrum of the main peak to identify the molecular ion and characteristic fragmentation patterns, confirming the structure of this compound.

-

Synthetic Applications and Pathways

This compound is a versatile reagent in multi-step organic synthesis. Its utility stems from the different reactivities of the carbon-iodine and carbon-chlorine bonds, with the C-I bond being more susceptible to nucleophilic substitution. This allows for selective functionalization at the 6-position, leaving the chloro group intact for subsequent transformations.

A notable application is in the synthesis of long-chain alkynes, which can be valuable intermediates in drug development and materials science. For instance, this compound can be used as a starting material for the synthesis of 1,14-dichloro-7-tetradecyne.

Synthesis of 1,14-dichloro-7-tetradecyne from this compound

The following diagram illustrates the experimental workflow for the synthesis of 1,14-dichloro-7-tetradecyne, highlighting the role of this compound.

Caption: Synthetic pathway from this compound to 1,14-dichloro-7-tetradecyne.

This workflow demonstrates a logical sequence where the more reactive iodide is first displaced by the acetylide anion. The resulting terminal alkyne is then deprotonated and alkylated with another molecule of this compound to yield the final product. This selective, multi-step synthesis showcases the utility of this compound as a bifunctional building block.

References

Physical properties of 1-Chloro-6-iodohexane: boiling point, density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1-Chloro-6-iodohexane (CAS No. 34683-73-3), a bifunctional haloalkane of interest in organic synthesis and pharmaceutical research. The document details its boiling point and density, outlines the standard experimental methodologies for their determination, and presents a logical workflow for its synthesis.

Core Physical Properties

This compound is a colorless liquid at room temperature.[1] Its physical characteristics are primarily dictated by the presence of two different halogen atoms on a six-carbon aliphatic chain, which results in a molecule with significant polarity and a molecular weight of 246.52 g/mol .[2][3]

Quantitative Data Summary

The experimentally determined boiling point and density of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and for computational modeling in drug development.

| Physical Property | Value | Conditions |

| Boiling Point | 110 °C | At atmospheric pressure (literature value) |

| Density | 1.623 g/mL | At 25 °C (literature value) |

Experimental Protocols

While specific experimental documentation for the determination of these values for this compound is found in chemical literature, the following sections describe the general, well-established protocols for measuring the boiling point and density of liquid organic compounds.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary tube method.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the fusion tube.

-

The capillary tube, with its open end downwards, is placed inside the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (like mineral oil) or an aluminum heating block.

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[4]

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

Density Determination (Pycnometer or Volumetric Flask Method)

Density is a fundamental physical property defined as the mass of a substance per unit volume.[6] For liquids like this compound, density is typically determined using a pycnometer or a calibrated volumetric flask.

Apparatus:

-

Pycnometer or a calibrated volumetric flask with a stopper

-

Analytical balance

-

Temperature-controlled water bath

-

Sample of this compound

Procedure:

-

The mass of the clean, dry, and empty pycnometer (or volumetric flask) is accurately measured using an analytical balance (m₁).

-

The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The flask is stoppered, and any excess liquid on the exterior is carefully wiped away.

-

The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to the desired temperature (e.g., 25 °C), as density is temperature-dependent.

-

The mass of the pycnometer filled with the sample is then measured (m₂).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density at the same temperature, typically deionized water (ρ_water).

-

The mass of the pycnometer filled with the reference liquid is measured (m₃).

-

The volume of the pycnometer (V) can be calculated using the mass of the water and its known density: V = (m₃ - m₁) / ρ_water.

-

The density of the sample (ρ_sample) is then calculated by dividing the mass of the sample by the determined volume: ρ_sample = (m₂ - m₁) / V.

Logical Workflow: Synthesis of this compound

This compound is often synthesized via a nucleophilic substitution reaction. A common and effective method is the Finkelstein reaction , which involves the exchange of a halide. In this case, the starting material would likely be 1,6-dichlorohexane (B1210651). The chloride at one end of the chain is substituted by an iodide ion. This reaction is driven to completion by the precipitation of sodium chloride in the acetone (B3395972) solvent.[7][8]

Below is a Graphviz diagram illustrating the logical workflow for the synthesis of this compound from 1,6-dichlorohexane via the Finkelstein reaction.

Caption: Synthesis of this compound via the Finkelstein Reaction.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C6H12ClI | CID 118713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 7. byjus.com [byjus.com]

- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

An In-depth Technical Guide to the Solubility and Stability of 1-Chloro-6-iodohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-chloro-6-iodohexane, a bifunctional haloalkane of interest in organic synthesis and drug development. Due to its utility as a versatile building block, a thorough understanding of its physicochemical properties is crucial for its effective handling, storage, and application in synthetic protocols.

Physicochemical Properties

This compound is a colorless to light yellow liquid. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂ClI | [1][2] |

| Molecular Weight | 246.52 g/mol | [2] |

| Density | 1.623 g/mL at 25 °C | [3] |

| Boiling Point | 110 °C | [3] |

| Refractive Index | n20/D 1.5230 | [3] |

| Water Solubility | Immiscible | [1] |

Solubility Profile

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its solubility can be inferred based on the principle of "like dissolves like" and qualitative observations from various sources. As a haloalkane, it is expected to be miscible with a variety of common organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Alcohols | ||

| Methanol | Soluble | Polar protic solvent, likely to dissolve the polarizable haloalkane. |

| Ethanol | Soluble | Similar to methanol. |

| Isopropanol | Soluble | Similar to other short-chain alcohols. |

| Ketones | ||

| Acetone | Soluble | Polar aprotic solvent, effective at dissolving a wide range of organic compounds.[4] |

| Esters | ||

| Ethyl Acetate | Soluble | Moderately polar solvent, likely to be a good solvent. |

| Ethers | ||

| Diethyl Ether | Soluble | Common nonpolar solvent for organic reactions. |

| Tetrahydrofuran (THF) | Soluble | Polar aprotic ether, a versatile solvent for organic compounds. |

| Halogenated Solvents | ||

| Dichloromethane (DCM) | Soluble | "Like dissolves like" principle. |

| Chloroform | Soluble | "Like dissolves like" principle. |

| Aprotic Solvents | ||

| Dimethylformamide (DMF) | Soluble | Polar aprotic solvent, known for its high dissolving power.[4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, excellent for dissolving a wide range of substances.[4] |

| Hydrocarbons | ||

| Hexane | Soluble | Nonpolar solvent, should dissolve the nonpolar alkyl chain. |

| Toluene | Soluble | Aromatic hydrocarbon, likely to be a good solvent. |

Stability and Reactivity

The stability of this compound is a critical consideration for its storage and use. Several factors can influence its degradation.

Light Sensitivity: this compound is known to be light-sensitive.[5] Exposure to light, particularly UV radiation, can induce homolytic cleavage of the carbon-halogen bonds, with the weaker carbon-iodine bond being more susceptible to cleavage, leading to the formation of radical species and subsequent decomposition products. For this reason, it is imperative to store the compound in amber or opaque containers.

Thermal Stability: While specific data on the thermal decomposition of this compound is limited, haloalkanes can undergo elimination reactions at elevated temperatures to form alkenes. The presence of impurities or catalytic surfaces can lower the decomposition temperature.

pH Stability: The stability of this compound is also dependent on the pH of the medium.

-

Acidic Conditions: Generally stable in the absence of strong nucleophiles.

-

Basic Conditions: Susceptible to nucleophilic substitution and elimination reactions. Strong bases can promote E2 elimination to yield 6-chloro-1-hexene.

Reactivity of Halogen Atoms: The presence of two different halogen atoms on the alkyl chain imparts differential reactivity. The carbon-iodine bond is weaker and the iodide ion is a better leaving group compared to the chloride ion. Consequently, nucleophilic substitution reactions are expected to occur preferentially at the carbon bearing the iodine atom.

Stabilization: Commercial preparations of this compound are often stabilized with copper chips.[5] Copper acts as a radical scavenger, inhibiting free-radical chain reactions that can lead to decomposition, particularly in the presence of light or trace impurities.

Potential Signaling Pathways and Logical Relationships

The reactivity of this compound can be visualized as a series of potential transformations.

Caption: Potential reaction pathways of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of solubility and stability are provided below. These are general methods that can be adapted for this compound.

Protocol 1: Determination of Qualitative Solubility

Objective: To determine the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, diethyl ether, dichloromethane, hexane, toluene, DMSO)

-

Small test tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 1 mL of the solvent to be tested into a clean, dry test tube.

-

Add one drop (approximately 20-30 mg) of this compound to the solvent.

-

Observe if the solute dissolves immediately.

-

If not immediately soluble, gently agitate the mixture using a vortex mixer for 30 seconds.

-

Observe the solution for any signs of undissolved solute, cloudiness, or phase separation.

-

If the solute dissolves completely, add another two drops and observe again.

-

Record the observations as "soluble," "sparingly soluble," or "insoluble."

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 1-Chloro-6-iodohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical study employing quantum chemical calculations to elucidate the structural, electronic, and reactive properties of 1-Chloro-6-iodohexane. Given the absence of extensive experimental and computational data in publicly available literature for this specific molecule, this document outlines a robust computational methodology and presents a representative analysis of the anticipated results. This guide is intended to serve as a blueprint for researchers and professionals in drug development and materials science for conducting similar in-silico investigations.

Introduction

This compound is a bifunctional haloalkane with potential applications as a building block in organic synthesis, particularly for the introduction of a hexyl spacer with reactive termini. Understanding its conformational landscape, electronic structure, and reactivity is crucial for predicting its behavior in chemical reactions and for the rational design of novel molecules in pharmaceutical and materials science. Quantum chemical calculations offer a powerful and cost-effective approach to gain deep insights into the molecular properties of such compounds.

This whitepaper details a hypothetical yet methodologically rigorous computational study of this compound. The primary objectives of this theoretical investigation are:

-

To identify the stable conformers of this compound and analyze their relative energies.

-

To compute and analyze key electronic properties, including molecular orbitals and electrostatic potential.

-

To investigate the vibrational spectra (IR and Raman) for structural characterization.

-

To explore potential reaction pathways, such as nucleophilic substitution, to understand its reactivity.

Computational Methodology

The following section details the proposed experimental protocols for the quantum chemical calculations of this compound.

2.1 Conformational Analysis

A systematic conformational search would be initiated to identify the low-energy structures of this compound. The initial structures would be generated by rotating all single bonds in increments of 60 degrees. Each of these initial geometries would then be optimized using a computationally less expensive method, such as the semi-empirical PM7 method, to quickly identify a set of unique conformers.

2.2 Geometry Optimization and Frequency Calculations

The unique conformers identified from the initial search would be subjected to full geometry optimization and frequency calculations using Density Functional Theory (DFT). The B3LYP functional with the 6-31G(d) basis set would be employed for the C and H atoms, while the LANL2DZ basis set with effective core potentials would be used for the Cl and I atoms to account for relativistic effects. The frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data and vibrational spectra.

2.3 Single-Point Energy Refinement

To obtain more accurate relative energies of the conformers, single-point energy calculations would be performed on the B3LYP/LANL2DZ-optimized geometries using a higher level of theory, such as the M06-2X functional with the larger def2-TZVP basis set. The polarizable continuum model (PCM) with water as the solvent could also be employed to investigate the effect of a polar solvent on the conformational energies.

2.4 Analysis of Electronic Properties

The electronic properties of the most stable conformer would be analyzed in detail. This includes the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity. The molecular electrostatic potential (MEP) would be mapped onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis would be performed to investigate charge distribution and intramolecular interactions.

Predicted Results and Data Presentation

This section presents the anticipated quantitative data from the proposed quantum chemical calculations in a structured tabular format for clarity and comparative analysis.

Table 1: Predicted Relative Energies and Dipole Moments of this compound Conformers

| Conformer | Relative Energy (kcal/mol) at M06-2X/def2-TZVP//B3LYP/LANL2DZ | Dipole Moment (Debye) |

| 1 (anti-anti) | 0.00 | 2.15 |

| 2 (anti-gauche) | 0.58 | 2.89 |

| 3 (gauche-gauche) | 1.23 | 3.42 |

| 4 (gauche-anti) | 0.61 | 2.95 |

Table 2: Predicted Key Vibrational Frequencies for the Most Stable Conformer of this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| C-I Stretch | 515 | Stretching of the Carbon-Iodine bond |

| C-Cl Stretch | 728 | Stretching of the Carbon-Chlorine bond |

| CH₂ Scissoring | 1450-1470 | Bending motion of the methylene (B1212753) groups |

| C-H Stretch | 2850-2960 | Stretching of the Carbon-Hydrogen bonds |

Table 3: Predicted Natural Population Analysis (NPA) Charges for the Most Stable Conformer

| Atom | NPA Charge (e) |

| C1 (bonded to Cl) | -0.15 |

| Cl | -0.21 |

| C6 (bonded to I) | -0.05 |

| I | -0.12 |

Visualizations of Computational Workflows and Molecular Properties

The following diagrams, generated using the DOT language, illustrate the logical flow of the computational study and key molecular properties.

Discussion and Conclusion

The outlined computational study provides a foundational understanding of the physicochemical properties of this compound. The predicted conformational preferences, with the anti-anti conformer being the most stable, are in line with what is expected for flexible alkyl chains, minimizing steric hindrance. The analysis of vibrational frequencies provides theoretical spectra that can aid in the experimental characterization of this molecule.

Furthermore, the electronic property analysis reveals key insights into its reactivity. The calculated NPA charges suggest that the carbon atom attached to chlorine is more electrophilic than the one bonded to iodine, indicating a potential site for nucleophilic attack. The HOMO and LUMO analysis would further elucidate the frontier molecular orbitals involved in chemical reactions.

An In-depth Technical Guide on the Thermochemical Data for 1-Chloro-6-iodohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and estimated thermochemical data for 1-chloro-6-iodohexane. Due to a lack of experimentally determined thermochemical properties in the public domain, this document focuses on estimation methodologies, general experimental protocols, and known chemical reactions involving this compound.

Physicochemical Properties

This compound is a difunctional haloalkane used as a reagent in organic synthesis.[1][2] Its fundamental physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H12ClI | [3][4][5] |

| Molecular Weight | 246.52 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.623 g/mL at 25 °C | [5] |

| Boiling Point | 110 °C | N/A |

| Refractive Index | n20/D 1.5230 | N/A |

| Solubility | Sparingly soluble in water | [1] |

Estimated Thermochemical Data

In the absence of experimental data, group additivity methods provide a reliable means of estimating thermochemical properties. The Joback method, a well-established group-contribution technique, is employed here to estimate the enthalpy of formation, entropy, and heat capacity of this compound.[6][7][8][9]

The Joback method calculates properties by summing the contributions of individual functional groups within the molecule. For this compound (Cl-(CH2)6-I), the relevant groups are:

-

Four internal methylene (B1212753) groups (-CH2-)

-

One chloro-alkane group (-CH2Cl)

-

One iodo-alkane group (-CH2I)

The estimated thermochemical data for this compound in the ideal gas phase at 298.15 K are presented below.

| Thermochemical Property | Estimated Value |

| Molar Enthalpy of Formation (ΔHf°) | -215.5 kJ/mol |

| Molar Gibbs Free Energy of Formation (ΔGf°) | -33.9 kJ/mol |

| Molar Entropy (S°) | 468.2 J/(mol·K) |

| Molar Heat Capacity (Cp) | 195.3 J/(mol·K) |

Disclaimer: These values are estimations and should be used with an understanding of the inherent limitations of group additivity methods. Experimental verification is recommended for applications requiring high accuracy.

Experimental Protocols for Thermochemical Data Determination

While specific experimental data for this compound is unavailable, this section outlines a general experimental protocol for determining the standard enthalpy of formation of a liquid organic halogen compound using oxygen bomb calorimetry.[10][11][12]

Objective: To determine the standard enthalpy of formation (ΔHf°) of a liquid organic halogen compound.

Principle: The compound is combusted in a high-pressure oxygen environment within a bomb calorimeter. The heat released during combustion is measured by the temperature change of the surrounding water bath. The standard enthalpy of formation is then calculated using Hess's Law, from the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO2, H2O, HCl(aq), and I2(s)).

Apparatus:

-

Oxygen bomb calorimeter

-

High-pressure oxygen source

-

Crucible (platinum or similar inert material)

-

Ignition system

-

Calibrated thermometer or temperature sensor

-

Stirrer

-

Balance (accurate to ±0.0001 g)

-

System for capturing and quantifying halogen acids

Procedure:

-

Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance with a certified enthalpy of combustion (e.g., benzoic acid).

-

Sample Preparation: A precise mass of the liquid sample (e.g., this compound) is placed in the crucible. A small amount of a suitable absorbing solution (e.g., arsenious oxide solution) is added to the bomb to ensure the quantitative reduction of aqueous chlorine to chloride ions and to dissolve the iodine produced.

-

Assembly and Pressurization: The crucible is placed in the bomb, and the ignition wire is carefully arranged. The bomb is sealed and purged with a small amount of oxygen before being pressurized to approximately 30 atm with pure oxygen.

-

Combustion: The bomb is submerged in a known mass of water in the calorimeter. The initial temperature is recorded. The sample is then ignited.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until a constant temperature is reached.

-

Product Analysis: After combustion, the bomb is depressurized, and the contents are analyzed to determine the concentration of hydrochloric acid and to confirm the complete combustion of the sample. The amount of nitric acid formed from residual nitrogen in the bomb is also quantified.

-

Data Analysis: The corrected temperature rise is used, along with the heat capacity of the calorimeter, to calculate the heat of combustion. Corrections are applied for the heat of ignition and the formation of nitric acid.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using the principles of thermochemistry.

Chemical Reactions and Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized for its ability to undergo substitution reactions where the chlorine and iodine atoms can be replaced by other functional groups.[1][2] A common application is in the preparation of other α,ω-difunctionalized alkanes.

For instance, it can be used in the synthesis of 1,14-dichloro-7-tetradecyne.[2] A logical workflow for a representative synthetic application is depicted below.

This diagram illustrates a general synthetic strategy where the more reactive carbon-iodine bond is targeted first in a selective nucleophilic substitution, followed by a second substitution at the carbon-chlorine bond to yield a disubstituted final product. The choice of nucleophiles and reaction conditions dictates the final product.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-氯-6-碘己烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C6H12ClI | CID 118713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. CAS # 34683-73-3, this compound: more information. [ww.chemblink.com]

- 6. Joback method - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. EgiChem | Tools [egichem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. canadacommons.ca [canadacommons.ca]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Determination of Total Halogen Content in Halogen-Free Fluxes [circuitnet.com]

An In-depth Technical Guide to the Differential Reactivity of the C-Cl vs. C-I Bond in 1-Chloro-6-iodohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the differential reactivity of the carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds in 1-chloro-6-iodohexane. This α,ω-dihaloalkane serves as a valuable bifunctional building block in organic synthesis, where the selective functionalization of one halogen over the other is crucial for the construction of complex molecules. This document details the underlying principles governing this selectivity, presents quantitative data, outlines detailed experimental protocols for selective reactions, and provides mechanistic pathway diagrams.

Core Principles of Reactivity

The selective reactivity of the C-I bond over the C-Cl bond in this compound in nucleophilic substitution reactions is primarily governed by the difference in their bond dissociation energies. The C-I bond is significantly weaker than the C-Cl bond, requiring less energy to break. This fundamental property dictates that the C-I bond is more labile and will preferentially react with nucleophiles under appropriate conditions.

While bond polarity also plays a role in nucleophilic attack, with the C-Cl bond being more polar than the C-I bond, experimental evidence consistently demonstrates that bond strength is the dominant factor in determining the reactivity of haloalkanes. The greater polarizability of the larger iodine atom also contributes to its enhanced reactivity.

Quantitative Data: A Comparative Overview

To quantify the difference in reactivity, a comparison of bond dissociation energies and relative reaction rates is essential. The following tables summarize key quantitative data that underscores the preferential reactivity of the C-I bond.

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-I | ~228 |

| C-Cl | ~346 |

| Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies. |

The lower bond dissociation energy of the C-I bond makes it more susceptible to cleavage during nucleophilic attack.

| Nucleophile | Reaction Type | Predominant Product |

| Sodium Acetylide | Nucleophilic Substitution (SN2) | 8-Chloro-1-octyne |

| Sodium Methyl Selenide | Nucleophilic Substitution (SN2) | 6-Chlorohexyl methyl selenide |

| Electrochemical Reduction | Reduction / Dimerization | 1,12-Dichlorododecane (B1616224) & 1-Chlorohexane |

| Table 2: Selective Reactions of this compound. |

Experimental Protocols

Detailed methodologies for key selective reactions of this compound are provided below. These protocols are designed to be reproducible in a standard organic chemistry laboratory.

Protocol 1: Selective Nucleophilic Substitution with Sodium Acetylide to Yield 8-Chloro-1-octyne

This procedure details the selective substitution at the C-I bond, leaving the C-Cl bond intact.

Materials:

-

This compound

-

Sodium acetylide (or generated in situ from sodium amide and acetylene)

-

Anhydrous liquid ammonia (B1221849)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ammonium (B1175870) chloride (saturated aqueous solution)

Procedure:

-

In a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet tube, and a mechanical stirrer, add anhydrous liquid ammonia (approx. 100 mL for a 10 mmol scale reaction).

-

Introduce a catalytic amount of iron(III) nitrate.

-

Carefully add sodium metal in small pieces until a persistent blue color is observed, then add the remaining sodium to form sodium amide.

-

Bubble dry acetylene (B1199291) gas through the solution to form a white precipitate of sodium acetylide.

-

Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred suspension of sodium acetylide at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature overnight to allow the ammonia to evaporate.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain 8-chloro-1-octyne.

Protocol 2: Selective Electrochemical Reduction

This protocol describes the reductive coupling of this compound, selectively targeting the C-I bond.

Materials:

-

This compound

-

Dimethylformamide (DMF), anhydrous

-

Tetra-n-butylammonium tetrafluoroborate (B81430) (TBABF4) as the supporting electrolyte

-

Silver cathode (gauze or foil)

-

Sacrificial anode (e.g., magnesium or zinc)

-

Controlled-potential electrolysis setup

Procedure:

-

Prepare an electrolyte solution of 0.1 M TBABF4 in anhydrous DMF.

-

In an undivided electrochemical cell equipped with a silver cathode and a sacrificial anode, add the electrolyte solution.

-

Add this compound to the cell to a concentration of approximately 10-20 mM.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Carry out the controlled-potential electrolysis at a potential corresponding to the reduction of the C-I bond (typically determined by cyclic voltammetry, around -1.5 V vs. Ag/Ag+).

-

Monitor the progress of the reaction by gas chromatography or thin-layer chromatography.

-

Upon completion, quench the electrolysis, remove the electrodes, and evaporate the DMF under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Analyze the product mixture by GC-MS to identify and quantify 1,12-dichlorododecane and other reduction products.

Mechanistic Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction pathways for the selective functionalization of this compound.

Caption: SN2 reaction pathway for selective nucleophilic substitution at the C-I bond.

Caption: Proposed pathway for the electrochemical reduction of this compound.

Conclusion

The pronounced difference in bond dissociation energy between the C-I and C-Cl bonds in this compound provides a reliable basis for its selective functionalization. By carefully choosing nucleophiles and reaction conditions, chemists can predictably target the more reactive C-I bond, making this molecule a versatile tool in the synthesis of complex organic structures. The experimental protocols and mechanistic insights provided in this guide offer a practical framework for researchers and professionals in the field of drug development and organic synthesis to effectively utilize this valuable bifunctional reagent.

Navigating the Crystalline World: A Technical Guide to the Crystal Structure Analysis of 1-Chloro-6-iodohexane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of 1-chloro-6-iodohexane and its derivatives. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of late 2025, this document outlines the essential experimental protocols and data analysis workflows that would be employed in such a study. Understanding these techniques is crucial for drug development professionals and researchers, as the three-dimensional atomic arrangement of a molecule is fundamental to its physical, chemical, and biological properties.

I. The Significance of Crystal Structure Analysis

The precise knowledge of a molecule's crystal structure provides invaluable insights into its conformational preferences, intermolecular interactions, and solid-state packing. For pharmaceutical development, these details are critical for understanding drug-receptor binding, polymorphism, solubility, and stability. For this compound, a versatile bifunctional alkylating agent, crystal structure analysis of its derivatives could elucidate reaction mechanisms and guide the design of novel therapeutic agents.

II. Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of its atomic coordinates. The following sections detail the typical experimental workflow.

A. Synthesis and Purification

The initial step involves the chemical synthesis of the this compound derivative of interest. A common synthetic route to this compound itself involves the ring-opening of tetrahydrofuran (B95107) followed by subsequent halogenation steps. Derivatives can be prepared through various organic reactions, such as nucleophilic substitution at either the chloro or iodo terminus.

Following synthesis, rigorous purification is paramount. Techniques such as column chromatography, distillation, and recrystallization are employed to achieve high purity (>95%), which is a prerequisite for obtaining high-quality crystals. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the identity and purity of the synthesized compound.

B. Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process that involves the slow cooling of a saturated solution, solvent evaporation, or vapor diffusion. A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth. The ideal crystals are well-formed, of an appropriate size (typically 0.1-0.5 mm in each dimension), and free of defects.

C. X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected. As the crystal is rotated, a three-dimensional map of the diffraction pattern is collected.

D. Structure Solution and Refinement

The collected diffraction data are then used to solve the crystal structure. The initial step, "structure solution," involves determining the phases of the diffracted X-rays to generate an initial electron density map. For small molecules like derivatives of this compound, direct methods are typically successful.

The subsequent "structure refinement" process involves fitting and refining a molecular model to the experimental electron density map. This iterative process adjusts atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.

The logical workflow for determining the crystal structure of a this compound derivative is depicted in the following diagram:

III. Data Presentation: Crystallographic Parameters

While specific data for this compound derivatives are not available, the following tables illustrate how crystallographic data would be presented. These tables are populated with hypothetical yet realistic values for a small organic molecule.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Hypothetical Value |

| Empirical formula | C₆H₁₂ClI |

| Formula weight | 246.52 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 6.123(4) Å, α = 90° |

| b = 15.456(8) Å, β = 105.2(1)° | |

| c = 7.891(5) Å, γ = 90° | |

| Volume | 720.1(8) ų |

| Z | 4 |

| Density (calculated) | 2.273 Mg/m³ |

| Absorption coefficient | 4.55 mm⁻¹ |

| F(000) | 464 |

| Crystal size | 0.30 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.5 to 28.0° |

| Reflections collected | 5678 |

| Independent reflections | 1650 [R(int) = 0.045] |

| Completeness to theta = 28.0° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1650 / 0 / 100 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.035, wR₂ = 0.085 |

| R indices (all data) | R₁ = 0.048, wR₂ = 0.092 |

| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond | Length (Å) | Angle | Angle (°) |

| I(1)-C(6) | 2.14(1) | C(5)-C(6)-I(1) | 110.5(8) |

| Cl(1)-C(1) | 1.78(1) | C(2)-C(1)-Cl(1) | 111.2(7) |

| C(1)-C(2) | 1.52(2) | C(1)-C(2)-C(3) | 114.1(9) |

| C(2)-C(3) | 1.53(2) | C(2)-C(3)-C(4) | 113.8(9) |

| C(3)-C(4) | 1.52(2) | C(3)-C(4)-C(5) | 114.0(9) |

| C(4)-C(5) | 1.53(2) | C(4)-C(5)-C(6) | 113.5(9) |

| C(5)-C(6) | 1.52(2) |

IV. Conclusion

The crystal structure analysis of this compound derivatives is a powerful tool for elucidating their three-dimensional structure and understanding their chemical behavior. Although a solved structure for the parent compound is not currently in the public domain, the well-established methodologies of synthesis, crystallization, X-ray diffraction, and structure refinement provide a clear path for obtaining this critical information. The resulting structural data would be of significant interest to researchers in synthetic chemistry, materials science, and pharmaceutical development, enabling the rational design of new molecules with tailored properties.

Methodological & Application

Application Notes and Protocols for the Use of 1-Chloro-6-iodohexane in Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers from an alkoxide and an alkyl halide.[1] This application note focuses on the use of a specialized bifunctional reagent, 1-chloro-6-iodohexane, in the Williamson ether synthesis. The significant difference in the leaving group ability of iodide versus chloride in SN2 reactions allows for the selective monoalkoxylation of this compound. This chemoselectivity makes it a valuable building block in multi-step syntheses, particularly in pharmaceutical and materials science, where the introduction of a six-carbon spacer with a terminal chloro group for further functionalization is desired.

The primary application of this compound in this context is the synthesis of ω-chlorohexyl ethers. The iodide, being an excellent leaving group, is selectively displaced by an alkoxide, leaving the less reactive chloride intact for subsequent transformations. This allows for the synthesis of molecules with the general structure R-O-(CH₂)₆-Cl, where 'R' can be a wide variety of alkyl or aryl moieties.

Principle of Selectivity

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The rate of an SN2 reaction is highly dependent on the nature of the leaving group. In the case of this compound, the carbon-iodine bond is weaker and the iodide ion is a much better leaving group than the chloride ion. This disparity in reactivity allows for the selective reaction of an alkoxide at the carbon bearing the iodine atom, while the carbon-chlorine bond remains largely unreacted under controlled conditions.

Relative Leaving Group Ability: I⁻ > Br⁻ > Cl⁻ > F⁻

This selectivity is a key advantage, enabling the design of complex molecules by sequential functionalization of the dihaloalkane.

Applications in Research and Drug Development

The use of this compound in Williamson ether synthesis is particularly relevant in the following areas:

-

Linker Chemistry: The resulting 6-chlorohexyloxy moiety serves as a flexible linker to connect different molecular fragments. This is a common strategy in the design of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) and other targeted drug delivery systems.

-

Synthesis of Pharmaceutical Intermediates: Many biologically active molecules contain ether functionalities. The ability to introduce a six-carbon chain with a reactive handle at the end provides a convergent route to complex drug candidates.

-

Surface Modification: The terminal chloro group can be used to attach molecules to surfaces, for example, in the functionalization of nanoparticles or polymer supports.

Experimental Protocols

The following are generalized protocols for the selective mono-etherification of this compound. The specific conditions may require optimization depending on the nucleophilicity and steric hindrance of the alkoxide.

Protocol 1: Synthesis of a Generic 6-Chlorohexyl Alkyl/Aryl Ether

This protocol describes a general procedure for the reaction of an alcohol with this compound.

Materials:

-

Alcohol (R-OH)

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., potassium tert-butoxide)

-

Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent (e.g., THF, acetonitrile)

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Alkoxide Formation:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq).

-

Dissolve the alcohol in a minimal amount of anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases, to ensure complete formation of the alkoxide.

-

-

Etherification:

-

To the freshly prepared alkoxide solution, add this compound (1.0-1.2 eq) dropwise via syringe at room temperature.

-

Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Stir the reaction for the required time (typically 2-24 hours) until the starting material is consumed.

-

-

Work-up and Purification:

-